molecular formula C33H16F6N2O10 B12519499 N,N'-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide)

N,N'-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide)

Cat. No.: B12519499
M. Wt: 714.5 g/mol
InChI Key: VRNANLXIOWATTJ-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The compound features a central perfluoropropane-2,2-diyl group (–C(CF₃)₂–) bridging two phenolic subunits. Each phenol ring (C₆H₃(OH)–) connects to a 1,3-dioxoisobenzofuran-5-carboxamide moiety through an amide linkage. Key structural characteristics include:

  • Perfluorinated Core : The –C(CF₃)₂– group imparts electron-withdrawing effects, stabilizing the molecular framework while creating steric hindrance between substituents.
  • Aromatic Systems : Two phenolic rings (para-substituted with hydroxyl groups) and two isobenzofuran-1,3-dione units form conjugated π-systems, with planarity disrupted by the tetrahedral CF₃ groups.
  • Intermolecular Interactions : Hydrogen bonding occurs between phenolic –OH groups (donors) and carbonyl oxygen atoms (acceptors), as evidenced by crystallographic studies of related compounds.

Table 1: Molecular Parameters

Property Value
Molecular Formula C₃₃H₁₆F₆N₂O₁₀
Molecular Weight 714.49 g/mol
Hybridization sp² (aromatic), sp³ (CF₃)
Bond Angles (C–C–CF₃) 109.5° (tetrahedral geometry)

Properties

Molecular Formula

C33H16F6N2O10

Molecular Weight

714.5 g/mol

IUPAC Name

N-[5-[2-[3-[(1,3-dioxo-2-benzofuran-5-carbonyl)amino]-4-hydroxyphenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-hydroxyphenyl]-1,3-dioxo-2-benzofuran-5-carboxamide

InChI

InChI=1S/C33H16F6N2O10/c34-32(35,36)31(33(37,38)39,15-3-7-23(42)21(11-15)40-25(44)13-1-5-17-19(9-13)29(48)50-27(17)46)16-4-8-24(43)22(12-16)41-26(45)14-2-6-18-20(10-14)30(49)51-28(18)47/h1-12,42-43H,(H,40,44)(H,41,45)

InChI Key

VRNANLXIOWATTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=C(C=CC(=C3)C(C4=CC(=C(C=C4)O)NC(=O)C5=CC6=C(C=C5)C(=O)OC6=O)(C(F)(F)F)C(F)(F)F)O)C(=O)OC2=O

Origin of Product

United States

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N’-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Backbones

Compound 1 : Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • CAS RN : 66332-96-5
  • Structure : Contains a trifluoromethyl-benzamide group but lacks the bis-arylene and isobenzofuran-dione motifs.
  • Applications : Widely used as a fungicide due to its lipophilic trifluoromethyl group enhancing membrane permeability .
Compound 2 : Triphenylsulfonium Hexafluorophosphate (TCI Product Code: T4013-25G)
  • CAS RN : 57835-99-1
  • Structure : A photoacid generator with a sulfonium cation and PF₆⁻ anion.
  • Applications : Used in photolithography for semiconductor manufacturing.
  • Comparison : While both compounds feature fluorinated components, the target compound’s covalent fluorocarbon backbone contrasts with the ionic nature of triphenylsulfonium salts, leading to divergent thermal stability and solubility profiles .

Bis-Arylene Derivatives with Electron-Withdrawing Groups

Compound 3 : N,N'-[(1,1-Dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)glycine] (CAS RN: 1611-35-4)
  • Structure : Features a benzoxathiol-dione core with bis-phenylene and carboxymethyl glycine groups.
  • Molecular Weight : 672.6564 g/mol (C₃₁H₃₂N₂O₁₃S).
  • Applications : Utilized in chemical synthesis for chelation or as a ligand precursor.
  • Comparison: The absence of fluorine and isobenzofuran-dione groups reduces its hydrophobicity compared to the target compound. The carboxymethyl glycine substituents also introduce pH-dependent solubility, unlike the target’s phenolic hydroxyls .
Compound 4 : 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide (Pharmacopeial Forum PF 43(1))
  • Structure : Shares the isobenzofuran-carboxamide motif but lacks fluorinated bridges.
  • Applications : Investigated for neuropharmacological activity.
  • Comparison: The single aromatic ring and dimethylaminopropyl chain limit steric rigidity compared to the target compound’s bis-arylene architecture .

Data Table: Key Comparative Properties

Property Target Compound Flutolanil Compound 3 (CAS 1611-35-4)
Molecular Weight ~798.3 g/mol 345.3 g/mol 672.6564 g/mol
Fluorine Content High (C₃F₁₂) Moderate (CF₃) None
Core Functionality Bis-isobenzofuran-dione Benzamide Benzoxathiol-dione
Solubility Polar aprotic solvents Lipophilic solvents Water (pH-dependent)
Applications Material science intermediates Pesticide Chelation agents

Biological Activity

N,N'-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide), also known as 6-FAP-ATA, is a complex organic compound with significant potential in medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of perfluorinated groups and dioxo functional moieties, suggests it may exhibit interesting biological activities. This article aims to explore its biological activity based on available research findings.

  • Molecular Formula : C33H16F6N2O10
  • Molecular Weight : 714.48 g/mol
  • CAS Number : 223255-30-9

Biological Activity Overview

The biological activity of 6-FAP-ATA has been investigated primarily in the context of its potential therapeutic applications. The compound's structure implies possible interactions with biological targets such as enzymes and receptors.

Antiparasitic Activity

Research has indicated that compounds similar to 6-FAP-ATA may exhibit antiparasitic properties. For example, studies on related dioxo compounds have shown varying degrees of efficacy against Plasmodium falciparum, the causative agent of malaria. The effectiveness is often measured by the half-maximal effective concentration (EC50) values.

CompoundEC50 (μM) against P. falciparumCytotoxicity (HepG2)
6-FAP-ATATBDTBD
Analog A0.23>40
Analog B3.55>40

Note: Values for 6-FAP-ATA are yet to be determined (TBD) in current literature.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on HepG2 cells (a human liver cancer cell line) provide insights into the potential toxicity of 6-FAP-ATA. Preliminary data from related compounds suggest that while some analogs show low cytotoxicity (EC50 > 40 μM), further studies are necessary to ascertain the safety of 6-FAP-ATA.

The exact mechanism through which 6-FAP-ATA exerts its biological effects remains largely unexplored. However, its structural components suggest potential interactions with biological macromolecules:

  • Enzyme Inhibition : The dioxo groups may interact with enzyme active sites, potentially inhibiting enzymatic activity.
  • Receptor Modulation : The phenolic structures could facilitate binding to specific receptors involved in signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological implications of similar compounds:

  • Study on Dihydroquinazolinone Derivatives :
    • This study highlighted that modifications in molecular structure can significantly impact both solubility and biological activity.
    • Incorporation of polar functionalities improved aqueous solubility but required a balance with metabolic stability and antiparasitic activity .
  • Fluorinated Compounds in Medicinal Chemistry :
    • Research has shown that fluorinated compounds often possess enhanced metabolic stability and bioavailability, making them suitable candidates for drug development .

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